molecular formula C27H30FN3O3 B1149018 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (3- CAS No. 1241994-50-2

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (3-

Cat. No.: B1149018
CAS No.: 1241994-50-2
M. Wt: 463.5438032
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic fluoroquinolone antibiotic. It is primarily used in veterinary medicine to treat bacterial infections in animals. This compound is known for its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the cyclopropyl group, and the attachment of the piperazinyl and fluoro groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to ensure the high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different clinical applications.

    Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.

Uniqueness

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific structural features, such as the cyclopropyl group and the piperazinyl substituent. These features contribute to its distinct antibacterial activity and pharmacokinetic profile, making it particularly effective in veterinary applications .

Properties

CAS No.

1241994-50-2

Molecular Formula

C27H30FN3O3

Molecular Weight

463.5438032

Synonyms

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (3-Methylphenyl)Methyl ester

Origin of Product

United States

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